(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5/c23-14(9-18-16(24)10-4-2-1-3-5-10)20-21-15-12-8-11(22(26)27)6-7-13(12)19-17(15)25/h1-8,19,25H,9H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPREGNAKMNNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation of 5-nitroisatin with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Hydrazone Formation
The reaction between 5-nitro-2-oxoindole and hydrazine derivatives proceeds via:
-
Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the indole.
-
Tautomerization to form the hydrazone intermediate.
Amide Coupling
The coupling step involves activation of the carboxylic acid group of benzamide by DCC, forming an active ester intermediate. This reacts with the hydrazine derivative to yield the target amide .
Spectral Analysis
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 10.63 ppm (Ar-NH-N=), δ 5.35 ppm (CH3CH), δ 1.58 ppm (CH3) |
| ¹³C NMR | C1 (143.2 ppm), C9 (157.9 ppm), C19 (170.6 ppm) |
| IR | Peaks at 1748 cm⁻¹ (carbonyl), 1654 cm⁻¹ (C=N), 3220 cm⁻¹ (NH stretch) |
| EI-MS | Molecular ion peak at m/z 692.57 |
Hydrogen Bonding and Crystallography
The compound exhibits:
-
Intramolecular hydrogen bonding : A S(6) ring motif formed by N3–H1N3⋯O1 interaction .
-
Intermolecular hydrogen bonds :
Geometric Isomerism
The (Z) configuration arises from the planar arrangement of the hydrazone group, stabilized by conjugation between the C=N bond and the aromatic system .
Reactivity
The nitro group at the 5-position enhances electron-deficiency of the indole ring, influencing reactivity in subsequent functionalization steps. The hydrazine moiety provides a site for further chemical modifications .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties that make it a promising candidate for various therapeutic applications:
- Antitumor Activity : Studies have shown that derivatives of isatin, including the hydrazone compounds like (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide, possess significant antitumor properties. They have been demonstrated to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. In experimental models, it has been shown to reduce inflammation and nociception, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : The compound has also exhibited antibacterial and antifungal activities. The presence of the nitro group in its structure contributes to its efficacy against a range of pathogens .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
Mechanism of Action
The mechanism of action of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose . This inhibition helps in regulating blood glucose levels, making it a potential therapeutic agent for diabetes management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Amide vs. Thiosemicarbazide Moieties : The benzamide group in the target compound offers distinct hydrogen-bonding patterns compared to thiosemicarbazides, which include sulfur-mediated interactions .
- Synthetic Efficiency: The green synthesis of benzofuran derivatives (water as solvent) contrasts with ethanol/DMF-based methods for other analogs, highlighting environmental and scalability differences .
Crystallographic and Intermolecular Interactions
Table 2: Intermolecular Interactions and Crystal Packing
Key Observations :
- The nitro group in the target compound may reduce π-π stacking efficiency compared to methyl-substituted analogs due to increased steric hindrance .
- Chloro-substituted derivatives exhibit halogen bonding, absent in nitro- or methyl-substituted compounds, which could enhance crystal stability .
Table 3: Bioactivity and Similarity Metrics
Key Observations :
- Bioactivity Clustering : Compounds with nitro or benzofuran groups cluster separately from methyl/thiosemicarbazide analogs, aligning with their divergent modes of action (e.g., kinase vs. protease inhibition) .
- Computational Similarity : The target compound’s higher Tanimoto index (0.78) suggests stronger structural resemblance to kinase inhibitors, supporting its predicted anticancer activity .
Biological Activity
(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide, a compound derived from the oxoindole family, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 5-nitroisatin with hydrazine derivatives followed by acylation to introduce the benzamide moiety. The reaction conditions often include refluxing in solvents like ethanol or 2-propanol, and purification is achieved through column chromatography.
General Procedure
- Reagents : 5-nitroisatin, hydrazine derivatives, acetic acid as a catalyst.
- Solvent : Ethanol or 2-propanol.
- Reaction Conditions : Reflux until completion, followed by cooling and solvent removal.
- Purification : Column chromatography.
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds related to the oxoindole structure. For instance, a study evaluated various derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | A549 | 2.12 |
| 6 | HCC827 | 5.13 |
| 8 | NCI-H358 | 6.75 |
These findings suggest that modifications to the oxoindole structure can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .
The mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : Compounds have been shown to activate caspase pathways leading to programmed cell death.
- DNA Binding : Many of these derivatives exhibit strong binding affinity to DNA, disrupting replication and transcription processes.
- Multitarget Mechanisms : Some compounds inhibit multiple pathways involved in cancer cell survival and proliferation.
Case Studies
- Case Study on Antitumor Activity : A compound structurally similar to this compound was tested for its ability to inhibit tumor growth in vivo. The study demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
- Antimicrobial Activity : Another study focused on the antimicrobial properties of related oxoindole derivatives against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
- Nitro Group Positioning : The presence and position of nitro groups significantly affect both anticancer and antimicrobial activities.
- Hydrazine Substituents : Variations in hydrazine substituents can modulate potency and selectivity towards cancer cells.
Q & A
Q. Methodological Answer :
Antimicrobial Assays :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) at concentrations 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) .
- Time-Kill Studies : Confirm concentration-dependent bactericidal effects.
Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK-293) to rule out nonspecific toxicity .
Mechanistic Studies :
- Enzyme Inhibition : Test α-glucosidase or β-lactamase inhibition at IC₅₀ values .
- Gene Expression : Quantify ampC or mecA expression via qRT-PCR to link activity to resistance pathways .
Advanced Question: How to resolve contradictions in reported antimicrobial activity across studies?
Methodological Answer :
Discrepancies may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC) and report MICs with clinical breakpoints .
- Solubility Issues : Employ DMSO/water co-solvents and confirm compound stability via HPLC .
- Synergistic Effects : Test combinations with adjuvants (e.g., clavulanic acid) using checkerboard assays to calculate FIC indices .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Q. Methodological Answer :
Core Modifications :
- Replace the 5-nitro group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to alter electron density .
- Vary the benzamide moiety with heteroaromatic rings (e.g., pyridine) to enhance solubility .
Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify interactions with target enzymes (e.g., DNA gyrase) .
In Vivo Validation : Prioritize analogs with logP <3.5 and polar surface area <140 Ų for oral bioavailability .
Advanced Question: What methodological pitfalls occur in assessing anti-inflammatory activity, and how are they mitigated?
Methodological Answer :
Common pitfalls:
- Off-Target Effects : Use ELISA to measure specific cytokines (e.g., IL-6, TNF-α) instead of non-specific assays like carrageenan-induced edema .
- Metabolic Instability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated degradation .
- Redox Interference : Include ROS scavengers (e.g., NAC) in antioxidant assays to differentiate direct activity from artifact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
